molecular formula C18H18N6O B15116282 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B15116282
M. Wt: 334.4 g/mol
InChI Key: ARJCUZBBCUZPOD-UHFFFAOYSA-N
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Description

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various diseases, including cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with a substituted phenol in the presence of cesium carbonate and a catalytic amount of copper iodide in dimethylformamide (DMF) at elevated temperatures under microwave irradiation . This reaction yields the desired imidazo[1,2-b]pyridazine derivative, which can then be further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and high-throughput screening techniques are likely employed to optimize yield and purity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile involves the inhibition of specific kinases, such as transforming growth factor-β activated kinase (TAK1) and interleukin-17A (IL-17A). These kinases play crucial roles in cell growth, differentiation, and inflammatory responses . By inhibiting these kinases, the compound can modulate various cellular pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H18N6O/c19-12-15-16(2-1-7-20-15)23-9-5-14(6-10-23)13-25-18-4-3-17-21-8-11-24(17)22-18/h1-4,7-8,11,14H,5-6,9-10,13H2

InChI Key

ARJCUZBBCUZPOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=C(N=CC=C4)C#N

Origin of Product

United States

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